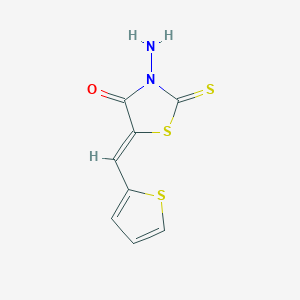

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-amino-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS3/c9-10-7(11)6(14-8(10)12)4-5-2-1-3-13-5/h1-4H,9H2/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGLQVRMOUEOTF-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antitumor properties.

Medicine: Potential use in developing new pharmaceuticals.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Variations

The pharmacological profile of rhodanine derivatives is highly sensitive to substituents on the benzylidene/heteroarylidene moiety and modifications to the thiazolidinone core. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Rhodanine Derivatives

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (EWGs):

- Fluorine (e.g., 3-fluorobenzylidene) and chlorine (e.g., 4-chlorobenzylidene) enhance target binding via hydrophobic interactions and metabolic stability .

- Nitro groups (e.g., in 3-nitrobenzylidene derivatives) improve anticancer activity but may increase toxicity .

Electron-Donating Groups (EDGs):

- Methoxy and hydroxy substituents (e.g., 3-hydroxy-4-methoxybenzylidene) enhance tyrosinase inhibition and antimicrobial activity by facilitating hydrogen bonding .

Heteroaromatic Substituents:

- Thiophene (as in the target compound) and indole rings introduce π-π stacking interactions, improving affinity for enzyme active sites .

Amino vs. Allyl Substitutions: The amino group at C3 (as in the target compound) enhances solubility and hydrogen-bonding capacity compared to allyl or cyclohexyl substituents, which may sterically hinder target binding .

Pharmacological Performance

Antimicrobial Activity:

- Indole-derived analogs (e.g., 5-(1H-indol-3-ylmethylene)) show superior antifungal activity when substituted with phenylacetic acid, whereas N-methylindole derivatives are less effective .

- 4-Hydroxybenzylidene derivatives exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity:

Enzyme Inhibition:

- The 3-hydroxy-4-methoxybenzylidene analog (5-HMT) inhibits tyrosinase at IC₅₀ = 2.1 μM, outperforming kojic acid (IC₅₀ = 12.9 μM) .

Biological Activity

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties through various mechanisms:

-

Mechanisms of Action :

- Induction of apoptosis in cancer cell lines.

- Inhibition of cell proliferation by targeting specific enzymes involved in tumor growth.

-

Case Studies :

- A study reported that thiazolidinone derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.45 µM to 0.53 µM .

- Another investigation highlighted the potential of thiazolidinones as multi-target enzyme inhibitors, suggesting their role in disrupting various signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens:

-

In Vitro Studies :

- Thiazolidinones have been screened for their activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing minimum inhibitory concentration (MIC) values as low as 0.21 µM for some derivatives .

- Compounds with similar structures have also been noted for their antifungal activity, inhibiting the growth of pathogenic fungi effectively.

- Biofilm Inhibition :

Anti-inflammatory and Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones exhibit additional pharmacological activities:

-

Anti-inflammatory Effects :

- Some derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production.

- Other Activities :

Summary of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophen-2-ylmethylene CH= at δ ~7.6) and carbon backbone .

- IR spectroscopy : Confirms C=O (1690–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- HRMS/EI-MS : Validates molecular weight (e.g., [M+Na]⁺ peaks) .

What strategies optimize reaction yields in synthesis?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 91% yield for 4-chloro derivatives under solvent-free conditions) .

- Catalyst optimization : Sodium acetate in glacial acetic acid improves cyclization efficiency vs. weaker bases .

- Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents .

How does molecular docking elucidate enzyme inhibition mechanisms?

Advanced

Docking simulations (e.g., AutoDock Vina) predict binding modes:

- Hydrophobic pockets : The benzylidene group occupies pockets lined by residues (e.g., V93, F125 in NAT1), enhancing affinity .

- Hydrogen bonding : Thioxo groups interact with catalytic residues (e.g., T289 in NAT1), stabilizing inhibitor-enzyme complexes .

What biochemical pathways are affected by this compound?

Q. Basic

- Oxidative stress : Inhibits ROS-producing enzymes (e.g., NADPH oxidase), reducing cellular damage .

- Apoptosis : Modulates caspase-3/7 activation, inducing cancer cell death (IC₅₀ = 10 µM in HeLa) .

- Metabolism : Alters glycolysis and lipid homeostasis via enzyme inhibition (e.g., hexokinase) .

What challenges arise in determining subcellular localization?

Q. Advanced

- Compartment-specific targeting : Nuclear localization signals (NLS) or mitochondrial transit peptides are required for directed accumulation, but nonspecific binding to cytoplasmic proteins complicates tracking .

- Fluorescent tagging : Bulky tags (e.g., GFP) may alter bioactivity, necessitating click chemistry for minimal perturbation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.